Product packaging for (S)-N-Methyl-1-phenylpropan-1-amine(Cat. No.:)

(S)-N-Methyl-1-phenylpropan-1-amine

Cat. No.: B13471017
M. Wt: 149.23 g/mol
InChI Key: YELGXBUYFOSFJM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Methyl-1-phenylpropan-1-amine is an organic compound belonging to the class of chiral benzylamines. With the molecular formula C 10 H 15 N and a molecular weight of 149.23 g/mol for the free base , this substance is of significant interest in medicinal chemistry and neuroscience research. The (S)-enantiomer is particularly relevant for studying stereospecific biological interactions. Compounds within this structural class are known to act as central nervous system (CNS) stimulants . They primarily function as monoamine-releasing agents, facilitating the release of neurotransmitters such as dopamine, norepinephrine, and to a lesser extent, serotonin, in the brain . This mechanism leads to increased synaptic concentrations of these monoamines, resulting in effects like heightened alertness and increased energy, making such compounds valuable tools for investigating the dopaminergic and adrenergic systems . Research into closely related substances indicates potential interaction with amine oxidase enzymes, which are involved in the metabolism of neurotransmitters . As a controlled substance analog, this compound is strictly for research applications in analytical chemistry, forensic analysis, and pharmacological studies. It is intended for use as a reference standard or building block in chemical synthesis. This product is offered "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this material with appropriate safety precautions, as it may pose hazards . Proper personal protective equipment should be worn, and the material should be stored under recommended conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B13471017 (S)-N-Methyl-1-phenylpropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1S)-N-methyl-1-phenylpropan-1-amine

InChI

InChI=1S/C10H15N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3/t10-/m0/s1

InChI Key

YELGXBUYFOSFJM-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC

Canonical SMILES

CCC(C1=CC=CC=C1)NC

Origin of Product

United States

Advanced Synthetic Methodologies for S N Methyl 1 Phenylpropan 1 Amine

Stereoselective Synthesis Approaches to 1-Phenylpropan-1-amine Precursors

The critical step in synthesizing the target molecule is the establishment of the chiral center. This is typically achieved by creating the chiral primary amine precursor, (S)-1-phenylpropan-1-amine, through stereoselective methods.

Enantioselective Reduction of Prochiral Ketones

One of the most effective methods for preparing chiral precursors is the asymmetric reduction of prochiral ketones. In this case, propiophenone (B1677668) is reduced to the corresponding chiral alcohol, 1-phenylpropan-1-ol, which can then be converted to the desired amine. This reduction is often accomplished using biocatalysts or chiral chemical catalysts.

Biocatalysis, employing enzymes or whole-cell systems, offers high enantioselectivity under mild reaction conditions. mdpi.com Plant tissues, for instance, have been utilized as biocatalysts for the asymmetric reduction of various prochiral ketones. nih.gov For example, the reduction of acetophenone (B1666503) using specific plant tissues can yield chiral alcohols with high enantiomeric excess (e.e.) and chemical yield. nih.gov Similarly, propiophenone can be reduced to 1-phenylpropan-1-ol using sodium borohydride, and while this standard method produces a racemic mixture, it serves as a precursor for further resolution or stereoselective modifications. mdpi.com

Chemical catalysis using boranes in the presence of a chiral catalyst, such as an oxazaborolidine, is another powerful technique. youtube.com This method is particularly useful for ketones that may be incompatible with hydrogenation catalysts. youtube.com The conditions are generally mild, and the reactions can be highly efficient and selective. youtube.com

Ketone SubstrateCatalyst/ReagentProductEnantiomeric Excess (e.e.)Yield
AcetophenonePlant TissueChiral 1-phenylethanol~98%~80%
4'-ChloroacetophenonePlant TissueChiral 1-(4-chlorophenyl)ethanol~98%~80%
PropiophenoneOxazaborolidine/BoraneChiral 1-phenylpropan-1-olHighHigh

Asymmetric Amination Reactions

Direct asymmetric reductive amination of a prochiral ketone is a highly atom-economical and efficient one-pot method for producing chiral primary amines. google.com This process involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent.

Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that have shown significant promise in this area. researchgate.netwhiterose.ac.uk These biocatalysts can convert a wide range of ketones into chiral amines with high stereoselectivity. researchgate.net While initial research focused on the use of primary amines, recent studies have demonstrated the utility of ammonia (B1221849) as the amine donor to generate primary amines directly. whiterose.ac.uk Fungal reductive aminases, for example, have been identified that show a superior ability to utilize ammonia for the amination of various ketones. whiterose.ac.uk

Transition metal catalysis is another prominent strategy. nih.gov Chiral phosphine (B1218219) ligands complexed with metals like iridium or rhodium can catalyze the direct asymmetric reductive amination of ketones. google.com The reaction typically proceeds through the in-situ formation of an imine, which is then asymmetrically hydrogenated. google.com Additives such as titanium(IV) isopropoxide can be used to facilitate imine formation, which is often the rate-limiting step. google.com

Ketone SubstrateAmine SourceCatalyst SystemProductStereoselectivity
Various KetonesAmmoniaFungal Reductive Aminases (NfRedAm, NfisRedAm)Chiral Primary AminesHigh Conversion
Acetophenonep-AnisidineIr-f-Binaphane / I₂ / Ti(OⁱPr)₄Chiral N-(1-phenylethyl)aniline94% e.e.
Various KetonesAmmonia, Methylamine (B109427)Imine Reductases (IREDs)Chiral Primary & Secondary AminesHigh (98% de, 96% ee)

N-Methylation Strategies for Chiral Primary Amines

Once the chiral primary amine, (S)-1-phenylpropan-1-amine, is obtained, the final step is the introduction of a methyl group to the nitrogen atom. Several methods exist for this transformation, each with its own advantages regarding selectivity and reaction conditions.

Reductive Amination Techniques for Methylation

Reductive amination is a widely used and effective method for N-methylation. sigmaaldrich.com This reaction involves the condensation of the primary amine with formaldehyde (B43269) to form an imine or iminium ion intermediate, which is then reduced in situ to the N-methylated product. researchgate.net A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. sigmaaldrich.comorganic-chemistry.org

This method is generally high-yielding and can be performed under mild conditions. organic-chemistry.org Formaldehyde is an efficient and inexpensive methylating agent. researchgate.net The choice of reducing agent and solvent can influence the reaction's efficiency and selectivity. organic-chemistry.org For instance, sodium triacetoxyborohydride is known for being a mild and selective reducing agent for this purpose. organic-chemistry.org

Amine SubstrateMethylating AgentReducing AgentKey Features
Primary/Secondary AminesFormaldehydeSodium BorohydrideConvenient procedure, catalyst-free in 2,2,2-trifluoroethanol. organic-chemistry.org
Primary/Secondary AminesFormaldehydeZincAqueous conditions, simple and selective. researchgate.net
Primary/Secondary AminesAldehydes/KetonesSilica-supported cyanoborohydrideAutomated synthesis, wide substrate scope. sigmaaldrich.com
Primary AminesFormaldehydeH₂ / CatalystIndustrial process, continuous feed of formaldehyde. google.comgoogle.com

Alkylation Methods Utilizing Methylating Agents

Direct alkylation of the primary amine with a methylating agent is another common strategy. wikipedia.org This is a nucleophilic substitution reaction where the amine attacks the methylating agent, such as methyl iodide or dimethyl sulfate. rsc.orgacs.org To enhance the nucleophilicity of the amine and control the reaction, it is often necessary to use a base. rsc.org

Protecting groups can be employed to achieve selective mono-methylation. For example, the primary amine can be converted to a trifluoroacetyl or tosyl derivative. rsc.orgmonash.edu The resulting amide is more acidic, allowing for deprotonation with a base followed by methylation. The protecting group is then removed to yield the N-methylated amine. monash.edu Another approach involves using alcohols like methanol (B129727) as alkylating agents in the presence of transition metal catalysts, which is considered a greener alternative. acs.orgnih.gov

Amine SubstrateMethylating AgentCatalyst/ConditionsKey Features
Primary Amines (as N-trifluoroacetyl derivatives)Methyl IodideBaseRapid, high yield for mono-N-methylation. rsc.org
Primary AminesMethanolNHC-Ir(III) or NHC-Ru(II) Complexes"Borrowing hydrogen" methodology, sustainable. acs.orgnih.gov
Primary AminesAlkyl Methyl CarbonatesY Faujasites (Zeolites)High mono-N-methyl selectivity. unive.it
Primary Aromatic AminesMethanolPlatinum CatalystsEffective for selective N-monomethylation. lookchem.com

Control of Over-Methylation and Quaternary Ammonium (B1175870) Salt Formation

A significant challenge in the N-methylation of primary amines is preventing over-alkylation, which leads to the formation of the N,N-dimethylated tertiary amine and, subsequently, the quaternary ammonium salt. wikipedia.orgrsc.org

Several strategies are employed to control this lack of selectivity. In reductive amination, carefully controlling the stoichiometry of formaldehyde is crucial. google.comgoogle.com A patented industrial method involves a two-phase continuous feeding of formaldehyde at different rates to first achieve mono-methylation before proceeding to the second methylation. google.comgoogle.com

When using alkylating agents, the choice of reagent and reaction conditions is key. Using a protecting group strategy, as mentioned earlier, is a very effective way to ensure mono-methylation. rsc.orgmonash.edu The use of specific catalytic systems can also favor mono-methylation. For example, certain zeolite catalysts have demonstrated very high selectivity for mono-N-methylation when using dimethyl carbonate as the methylating agent. unive.it Similarly, specific ruthenium complexes have been developed that show high selectivity for the mono-N-methylation of various amines using methanol. rsc.org Careful control of acidity can also be used; for instance, using monobasic sodium phosphate (B84403) in aqueous solution with formaldehyde and zinc allowed for high yields of N-monomethylated amino acids with minimal dimethylated byproducts. researchgate.net

Chiral Resolution Techniques for Racemic N-Methyl-1-phenylpropan-1-amine

Chiral resolution is a cornerstone of stereochemistry, enabling the separation of a racemic mixture into its constituent enantiomers. wikipedia.org For racemic N-Methyl-1-phenylpropan-1-amine, which contains equal amounts of the (S) and (R) enantiomers, resolution techniques are essential for isolating the desired (S)-isomer. This process has the inherent drawback of a maximum theoretical yield of 50% for the target enantiomer, though the undesired enantiomer can potentially be racemized and recycled. wikipedia.org

One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.org

The differential solubility allows for the separation of the diastereomers via fractional crystallization. The less soluble salt will crystallize out of the solution first, and can be collected by filtration. Subsequently, the pure enantiomer of the amine is recovered by treating the separated diastereomeric salt with a base to remove the chiral resolving agent. wikipedia.org The selection of an appropriate resolving agent and crystallization solvent is crucial and often determined empirically. wikipedia.org Common resolving agents for chiral amines are chiral carboxylic acids. nih.gov

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric acid Chiral Dicarboxylic Acid
(-)-O,O'-Dibenzoyl-L-tartaric acid Chiral Dicarboxylic Acid Derivative
(1R)-(-)-Camphor-10-sulfonic acid Chiral Sulfonic Acid
(S)-(+)-Mandelic acid Chiral α-Hydroxy Acid

This table presents examples of resolving agents commonly used for the resolution of racemic amines. The optimal agent for N-Methyl-1-phenylpropan-1-amine would require experimental investigation.

The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. In some cases, switching the solvent can even invert the relative solubilities, allowing for the crystallization of the other diastereomer. researchgate.net

Chiral chromatography offers a powerful and versatile alternative for the separation of enantiomers. This technique can be applied both analytically, to determine enantiomeric purity, and preparatively, to isolate multigram quantities of a desired enantiomer. Separation is achieved by exploiting the different interactions between the enantiomers and a chiral environment.

There are two main approaches:

Direct Separation: This method utilizes a chiral stationary phase (CSP). A CSP is a chromatographic packing material that is itself enantiomerically pure. The enantiomers of the racemic analyte form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation. youtube.comkhanacademy.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, have proven highly effective for resolving a wide range of chiral amines. yakhak.orgmdpi.com The choice of mobile phase, typically a mixture of an alkane and an alcohol, is critical for achieving optimal separation. mdpi.com

Table 2: Examples of Chiral Chromatography Conditions for Amine Separation

Method Stationary Phase Mobile Phase Example Detection
Direct (Chiral HPLC) Cellulose or Amylose Phenylcarbamate-derived CSPs Isopropanol/Hexane mixtures UV

This table provides illustrative examples of chromatographic methods used for separating chiral amines. Specific conditions for (S)-N-Methyl-1-phenylpropan-1-amine would need to be developed.

Biocatalytic Approaches to Chiral N-Methyl-1-phenylpropan-1-amine

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering highly selective and environmentally benign routes to chiral compounds. mdpi.comnih.gov Enzymes, as natural catalysts, can perform reactions with exceptional levels of stereoselectivity under mild conditions, making them ideal for the synthesis of enantiopure pharmaceuticals. mdpi.comwiley.com

For the synthesis of chiral amines like this compound, transaminases (TAs) are particularly relevant enzymes. wiley.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com

A potential biocatalytic route to this compound could involve a transaminase-mediated process. An (S)-selective ω-transaminase could be used for the asymmetric synthesis from a prochiral ketone precursor. wiley.comrsc.org In this case, the ketone would be N-methylated, or the amination would be followed by a subsequent N-methylation step. The process involves the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to the ketone. wiley.com A major challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium, which can often be overcome by using a large excess of the amine donor or by employing a system to remove the ketone byproduct. wiley.comdiva-portal.org

Alternatively, transaminases can be used in the kinetic resolution of a racemic amine. nih.govrsc.org In this scenario, the enzyme selectively deaminates one enantiomer (e.g., the (R)-enantiomer) to the corresponding ketone, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. researchgate.net The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

The application of biocatalysis offers a greener alternative to traditional chemical methods, often proceeding with higher selectivity and fewer side products. mdpi.com Research continues to expand the scope of enzymes like transaminases through protein engineering to accept a wider range of substrates, including those with bulky substituents. rsc.org

Stereochemical Purity and Configuration Determination in S N Methyl 1 Phenylpropan 1 Amine Research

Methodologies for Assessing Enantiomeric Excess (ee)

Assessing the enantiomeric excess is crucial for quantifying the purity of (S)-N-Methyl-1-phenylpropan-1-amine. Various chromatographic and spectroscopic techniques are employed for this purpose, each with distinct advantages.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of N-Methyl-1-phenylpropan-1-amine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Direct separation on a CSP is often preferred as it is less labor-intensive than methods requiring derivatization. dea.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. yakhak.orgnih.gov Another effective class of CSPs for this analysis is based on macrocyclic glycopeptides, which are noted for their robustness and compatibility with mass spectrometric (MS) detection. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. A polar ionic mode, typically consisting of a high percentage of an organic modifier like methanol (B129727) with small amounts of water and ionic additives (e.g., acetic acid and ammonium (B1175870) hydroxide), has proven effective. sigmaaldrich.com These additives enhance ionic interactions with the CSP, which is beneficial for analyte ionization in MS detection. sigmaaldrich.com For instance, baseline resolution of N-Methyl-1-phenylpropan-1-amine enantiomers has been achieved on an Astec CHIROBIOTIC V2 column, with the (S)-(+)-enantiomer eluting before the (R)-(−)-enantiomer. sigmaaldrich.com

Alternatively, indirect separation can be performed. This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. nih.govresearchgate.net Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are used for this purpose, with the resulting diastereomers detectable by UV spectrophotometry. nih.govresearchgate.net

Table 1: Example of Chiral HPLC Method for this compound Analysis

ParameterConditionReference
Column Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile Phase Methanol:Water:Acetic Acid:Ammonium Hydroxide (95:5:0.1:0.02) sigmaaldrich.com
Detection Mass Spectrometry (MS) sigmaaldrich.com
Elution Order (S)-(+)-enantiomer followed by (R)-(−)-enantiomer sigmaaldrich.com
Result Baseline resolution of enantiomers sigmaaldrich.com

Chiral Gas Chromatography (GC) Analysis

Chiral Gas Chromatography (GC) is another powerful technique for determining the enantiomeric composition of N-Methyl-1-phenylpropan-1-amine. This method often requires the conversion of the amine into a less polar, more volatile derivative to improve its chromatographic properties. jfda-online.com

A common approach is indirect separation, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a conventional achiral GC column. gcu.ac.uknih.gov One of the most widely used derivatizing agents for this purpose is N-trifluoroacetyl-L-prolyl chloride (L-TPC). gcu.ac.uknih.govoup.com The resulting diastereomers can be separated and quantified using GC coupled with a mass spectrometer (GC-MS). gcu.ac.uk This method has been shown to achieve baseline separation with a resolution parameter of 2.16. gcu.ac.uk Other fluorinated acid anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), have also been successfully used for derivatization prior to analysis on a chiral stationary phase like 2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin. nih.gov

However, a significant concern with indirect methods is the optical purity of the chiral derivatizing agent itself. Impurities in the CDA, such as L-TPC, can lead to inaccuracies in the calculated enantiomeric percentages. oup.comnih.gov Direct analysis using a chiral GC column can circumvent this issue, but these columns may have limitations such as lower temperature stability. nih.gov Despite these challenges, GC-MS remains a prevalent and effective technique for the enantiomeric analysis of N-Methyl-1-phenylpropan-1-amine. gcu.ac.uknih.gov

Table 2: Example of Indirect Chiral GC-MS Method for Enantiomeric Excess Determination

ParameterConditionReference
Derivatizing Agent N-trifluoroacetyl-L-prolyl chloride (L-TPC) gcu.ac.uk
Column Achiral Capillary Column gcu.ac.uk
Detection Mass Spectrometry (MS) gcu.ac.uk
Resolution (Rs) 2.16 gcu.ac.uk
Finding All investigated samples showed a higher content of the S-enantiomer, with enantiomeric excess ranging from 55.27% to 92.38%. gcu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative to chromatographic methods for determining enantiomeric purity. In the presence of a chiral auxiliary, such as a chiral solvating agent (CSA), the enantiomers of N-Methyl-1-phenylpropan-1-amine can be distinguished. nih.govnih.gov

The principle involves the formation of transient diastereomeric complexes between the enantiomers and the CSA. These complexes have different magnetic environments, leading to separate, resolvable signals in the NMR spectrum for each enantiomer. nih.govingentaconnect.com The enantiomeric excess can then be calculated by integrating the corresponding signals. nih.gov

Several CSAs have been successfully used for the analysis of N-Methyl-1-phenylpropan-1-amine, including (R)- or (S)-1,1'-bi-2-naphthol (BINOL), (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govingentaconnect.com Studies have shown that adding a sufficient amount of the CSA to a solution of the analyte can lead to the separation of NMR peaks for the enantiomers. nih.gov For example, using (S)-(+)-TFAE as the CSA, the N-CH3 proton signals for the (S) and (R) enantiomers of N-Methyl-1-phenylpropan-1-amine can be resolved, allowing for accurate quantification. ingentaconnect.com This NMR-based method is considered rapid and simple for discriminating between the enantiomers. nih.gov

Absolute Configuration Assignment Techniques

Beyond determining the ratio of enantiomers, it is essential to unequivocally assign the absolute configuration (R or S) of the chiral center.

X-ray Crystallography of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. stackexchange.com While analysis of the parent compound is ideal, forming a crystalline salt or derivative is often necessary. For N-Methyl-1-phenylpropan-1-amine, the hydrochloride salt has been studied. nih.gov

By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be determined. When using X-rays of a suitable wavelength, anomalous dispersion effects can be used to establish the absolute stereochemistry without ambiguity. stackexchange.com A study on (+)-methamphetamine hydrochloride at 90 K provided a complete determination of the atomic coordinates and lattice dimensions, confirming the absolute configuration. nih.gov The Flack parameter, a value derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure; a value close to zero confirms the assignment. nih.gov

Table 3: Crystallographic Data for (+)-N-Methyl-1-phenylpropan-1-amine Hydrochloride

ParameterValueReference
Formula C₁₀H₁₆N⁺·Cl⁻ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁ nih.gov
Temperature 90 K nih.gov
Flack Parameter 0.00 (10) nih.gov
Conclusion The data confirmed the absolute configuration of the enantiomer. nih.gov

Spectroscopic Methods for Absolute Configuration

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with polarized light, are powerful tools for assigning absolute configuration in solution. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly effective. rsc.orgrsc.org

The experimental VCD spectrum of an enantiomerically pure sample of N-Methyl-1-phenylpropan-1-amine is compared with theoretical spectra calculated for the (S) and (R) configurations using quantum chemical methods like Density Functional Theory (DFT). rsc.orgrsc.org A good match between the experimental spectrum and the calculated spectrum for one of the configurations allows for the assignment of the absolute configuration. rsc.org

Recent studies have utilized VCD in combination with Raman Optical Activity (ROA) to perform a comprehensive conformational analysis of N-Methyl-1-phenylpropan-1-amine in solution. rsc.orgrsc.org This approach not only confirms the absolute configuration but also provides detailed insights into the populations of different conformers in a solution environment. rsc.org Solid-state VCD has also been developed as a method for the spectroscopic discrimination between (S)- and (R)-enantiomers. nih.gov

Chemical Reactivity and Functional Group Transformations of S N Methyl 1 Phenylpropan 1 Amine

Reactions of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a primary site for nucleophilic attack, leading to a variety of important chemical transformations.

The secondary amine of (S)-N-Methyl-1-phenylpropan-1-amine readily undergoes acylation and sulfonylation. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) results in the formation of N-acetylated derivatives. For instance, N-acetylmethamphetamine has been identified and synthesized for analytical comparison purposes. nih.govnist.gov Research has shown that N-acetylmethamphetamine can be formed during certain synthesis routes, potentially through transesterification with solvents like propyl acetate (B1210297) or by direct acetylation with precursors like P-2-P (1-phenyl-2-propanone) under specific conditions. nih.govflinders.edu.au

Sulfonylation: The reaction of secondary amines with sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl), in the presence of a base or under specific conditions such as microwave irradiation, yields stable sulfonamides. rsc.orgcbijournal.com This reaction is a general and efficient method for the N-sulfonylation of a wide range of amines. rsc.orgnih.gov The resulting sulfonamides are often crystalline solids, which can be useful for purification and characterization.

Table 1: Examples of Acylation and Sulfonylation Reagents

Reaction Type Reagent Class Specific Example Product Functional Group
Acylation Acyl Halide Acetyl chloride Amide
Acylation Acid Anhydride Acetic anhydride Amide
Acylation Acylating Ketone 1-Phenyl-2-propanone (P-2-P) Amide

Derivatization of the secondary amine is a crucial technique for both analytical detection and as a strategic step in multi-step syntheses.

Analytical Derivatization: For analytical purposes, especially in chromatography, derivatization is employed to enhance detectability and to resolve enantiomers. Chiral derivatizing agents are used to convert the enantiomers of this compound into diastereomers, which can then be separated on a non-chiral column. nih.govdea.govdea.gov This approach is common in gas chromatography (GC) and high-performance liquid chromatography (HPLC). dea.govnih.gov

Common chiral derivatizing agents include:

Mosher's acid chloride (MTPA-Cl): R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride is used to form diastereomeric amides, allowing for the enantioselective analysis of amphetamines. researchgate.net

Marfey's reagent (FDNP-L-Ala-NH₂): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts with the amine to form diastereomers that can be separated by LC-MS/MS. nih.gov

Other reagents: A variety of other agents like N-acetyl-L-cysteine (NAC) and dansyl-L-proline have been developed for the chiral resolution of amines. mdpi-res.comresearchgate.net

Synthetic Derivatization: In a synthetic context, the amine can be protected by forming a temporary derivative, such as a carbamate (B1207046) or an amide. This strategy prevents the amine from reacting in subsequent steps that target other parts of the molecule. For example, forming an amide can protect the amine functionality during an electrophilic aromatic substitution reaction on the phenyl ring. libretexts.org

Table 2: Common Derivatizing Agents for this compound

Reagent Name Abbreviation Purpose Analytical Technique
α-Methoxy-α-(trifluoromethyl)phenylacetic acid chloride MTPA-Cl (Mosher's Reagent) Chiral Resolution GC, LC-MS
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide Marfey's Reagent Chiral Resolution LC-MS/MS
6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate AccQ-Tag Improve Retention/Detection LC-MS

Transformations Involving the Alpha-Chiral Carbon

The stereocenter at the carbon atom alpha to the nitrogen is a key feature of this compound. Reactions that affect this center are of significant interest. The reduction of precursors like ephedrine (B3423809) or pseudoephedrine, which have two chiral centers, eliminates the chirality at the C1 carbon to yield methamphetamine with a single chiral center at C2. mdma.ch Synthetic routes starting from achiral precursors like 1-phenyl-2-propanone (P2P) and methylamine (B109427) typically produce a racemic mixture of (S)- and (R)-enantiomers, as the reaction is not stereospecific without the use of chiral catalysts or resolving agents. chemistryviews.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to modifying aromatic compounds. researchgate.netmasterorganicchemistry.com The alkylamine substituent is an activating group, meaning it increases the rate of reaction compared to benzene. It is also an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the side chain. youtube.com

However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration using nitric and sulfuric acids), the secondary amine will be protonated. The resulting ammonium (B1175870) group is a strongly deactivating, meta-directing group due to its positive charge and inductive electron-withdrawing effect. libretexts.org Therefore, the reaction conditions critically determine the position of substitution. To achieve ortho- or para-substitution, the amine group often needs to be protected, for instance, by converting it into an amide, which is still an ortho-, para-director but is less activating and less basic, preventing protonation. libretexts.org

Hydrogenation and Dehydrogenation Studies

Hydrogenation: The phenyl ring of this compound can be reduced to a cyclohexyl ring via catalytic hydrogenation. This reaction typically requires a catalyst such as platinum or palladium and hydrogen gas, often under pressure. For example, catalytic hydrogenation of related phenylpropanolamines in the presence of palladium and an acid can reduce the benzylic hydroxyl group. mdma.ch A more forceful hydrogenation would be required to reduce the aromatic ring itself. The reductive amination of 1-phenyl-2-propanone using catalysts like Raney Nickel or Adams catalyst (platinum dioxide) under a hydrogen atmosphere is a key synthetic route to the racemic compound. scribd.commdma.ch

Dehydrogenation: While less common, dehydrogenation of the alkyl side chain could potentially lead to the formation of an enamine or iminium ion intermediate. These intermediates are highly reactive and can participate in further reactions. For instance, redox-neutral reactions involving secondary amines can lead to the formation of new C-N bonds at the alpha-carbon through transient iminium species. acs.orgnih.gov

Role of S N Methyl 1 Phenylpropan 1 Amine As a Chiral Building Block in Asymmetric Synthesis

Utilization in Stereoselective Reaction Catalysis

There is no significant evidence in peer-reviewed literature to suggest that (S)-N-Methyl-1-phenylpropan-1-amine or its simple derivatives are utilized in stereoselective reaction catalysis. The development of chiral catalysts often relies on molecules with specific structural features, such as C2 symmetry, rigid backbones, or particular functional groups that can effectively coordinate with metal centers and induce stereoselectivity. Compounds like chiral diamines, amino alcohols, and phosphines derived from readily available and structurally suitable chiral pool molecules are more prevalent. The structure of this compound does not appear to have been exploited for this purpose in the surveyed literature.

Application in the Synthesis of Complex Chiral Molecules

A thorough review of synthetic chemistry literature did not yield examples where this compound serves as a chiral building block for the synthesis of complex chiral molecules. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. While structurally related compounds like ephedrine (B3423809) and pseudoephedrine are classic examples of such building blocks, the same has not been documented for this compound.

Development of Chiral Ligands and Organocatalysts from this compound Scaffolds

The development of novel chiral ligands and organocatalysts is a very active area of chemical research. However, there are no prominent research articles or patents that describe the use of the this compound scaffold for these applications. The scientific community appears to favor other chiral amine frameworks for the design and synthesis of new catalytic systems.

Advanced Spectroscopic and Spectrometric Characterization in Research on S N Methyl 1 Phenylpropan 1 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. For (S)-N-Methyl-1-phenylpropan-1-amine, HRMS provides an exact mass that can confirm its molecular formula, C₁₀H₁₅N. nih.gov The theoretically computed exact mass is 149.120449483 Da. nih.gov

Table 1: HRMS Data for this compound

Property Value
Molecular Formula C₁₀H₁₅N
Exact Mass 149.120449483 Da nih.gov

Beyond precise mass, HRMS coupled with fragmentation techniques (e.g., MS/MS) is invaluable for structural analysis. The fragmentation pattern of this compound under electron ionization would be expected to show characteristic fragments that help confirm its structure. The primary fragmentation would involve cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable, resonance-stabilized benzylic iminium cation. Another significant fragmentation pathway involves the formation of a tropylium (B1234903) ion, a common feature for compounds containing a benzyl (B1604629) group.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

While 1D NMR provides initial information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For this compound, COSY would show correlations between the methine proton (H-1) and the methylene (B1212753) protons (H-2) of the ethyl group, as well as between H-1 and the N-H proton. It would also show the correlation between the methylene protons (H-2) and the terminal methyl protons (H-3) of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. sdsu.edu This is crucial for assigning carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings), which is critical for piecing together the molecular framework. sdsu.eduyoutube.com Key HMBC correlations for this molecule would include the N-methyl protons correlating to the benzylic carbon (C-1) and the aromatic protons correlating to C-1, confirming the connection of the phenyl ring to the aminopropane chain.

Table 2: Predicted 2D NMR Correlations for this compound (Based on standard NMR principles for structural elucidation)

Technique Correlating Nuclei Expected Key Correlations Purpose
COSY ¹H - ¹H H-1 ↔ H-2; H-2 ↔ H-3 Identifies neighboring protons in the propyl chain. sdsu.edu
HSQC ¹H - ¹³C (1-bond) H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3 Directly links protons to their attached carbons. sdsu.edu

| HMBC | ¹H - ¹³C (2-3 bonds) | N-CH₃ Protons ↔ C-1; H-1 ↔ Aromatic Carbons | Connects molecular fragments (N-methyl to backbone, propyl chain to phenyl ring). youtube.com |

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials that are not soluble or crystalline, or for studying the properties of a molecule in its solid form. nih.gov For this compound, SSNMR could be applied to its crystalline salt form (e.g., hydrochloride) to:

Determine the solid-state conformation: Investigate the molecule's three-dimensional structure and packing within the crystal lattice.

Identify polymorphism: Distinguish between different crystalline forms (polymorphs), which can have different physical properties.

Study intermolecular interactions: Probe interactions such as hydrogen bonding between the amine and the counter-ion in the solid state.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. core.ac.uk Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, creating a molecular "fingerprint."

For this compound, key vibrational modes would include:

N-H Stretch: A moderate absorption in the IR spectrum, typically around 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: These produce characteristic sharp absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration typically appears in the 1020-1250 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and would be effective for analyzing the symmetric stretching modes of the phenyl ring. core.ac.uk

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3010 - 3100
Aliphatic Chains C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1450 - 1600

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, they produce distinct, mirror-image CD spectra.

For this compound, the presence of a chiral center at the benzylic carbon (C-1) makes it CD-active. The analysis would involve:

Measurement of the CD Spectrum: The (S)-enantiomer will exhibit a unique spectrum with positive and/or negative peaks (known as Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the phenyl chromophore.

Confirmation of Absolute Stereochemistry: The absolute configuration can be rigorously confirmed by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations. nist.gov The conformation of the ethylamine (B1201723) side chain relative to the phenyl ring significantly influences the resulting CD spectrum. nist.govnist.gov This comparison provides a high degree of confidence in the assignment of the (S)-configuration. nist.gov

Q & A

Basic: What synthetic methodologies are most effective for producing enantiomerically pure (S)-N-Methyl-1-phenylpropan-1-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:

  • Chiral Resolution: Use of chiral auxiliaries or chromatographic separation (e.g., chiral HPLC) to isolate the (S)-enantiomer from racemic mixtures. For example, diastereomeric salt formation with tartaric acid derivatives can enhance enantiomeric excess .
  • Asymmetric Synthesis: Employing catalysts like chiral Lewis acids or enzymes (e.g., lipases) to favor the (S)-configuration during alkylation or reductive amination steps. Reaction parameters (temperature, solvent polarity, and pH) must be optimized to minimize racemization .
  • Monitoring: Real-time analysis via circular dichroism (CD) or polarimetry ensures enantiopurity during synthesis .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Answer:
Contradictions in NMR, HRMS, or X-ray diffraction data often arise from conformational flexibility, impurities, or crystallographic disorder. Methodological strategies include:

  • Multi-Technique Validation: Cross-validate 1H^1H- and 13C^{13}C-NMR assignments with 2D techniques (COSY, HSQC) and compare experimental HRMS data with theoretical isotopic patterns .
  • Crystallographic Refinement: Use software like SHELXL for high-resolution crystal structure determination to resolve ambiguities in molecular geometry .
  • Dynamic NMR Studies: Analyze temperature-dependent NMR spectra to detect rotameric equilibria or hindered rotation effects .

Basic: What analytical techniques are essential for confirming the structural and enantiomeric integrity of this compound?

Answer:

  • Chiral HPLC: Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers and quantify enantiomeric excess .
  • NMR Spectroscopy: 1H^1H-NMR chemical shifts and coupling constants can confirm stereochemistry, particularly for protons near the chiral center .
  • Optical Rotation: Measure specific rotation ([α]D_D) and compare with literature values for enantiopure standards .
  • HRMS: Verify molecular formula and fragmentation patterns to rule out isomeric impurities .

Advanced: What strategies mitigate the risk of nitrosamine impurity formation in this compound during synthesis or storage?

Answer:
Nitrosamines can form via reaction of secondary amines with nitrosating agents (e.g., nitrites). Mitigation approaches include:

  • Process Design: Avoid reagents like sodium nitrite or nitric acid in amine-rich environments. Use scavengers (e.g., ascorbic acid) to quench residual nitrosating agents .
  • Storage Conditions: Store under inert atmospheres (N2_2 or Ar) and at low temperatures to slow degradation. Monitor for nitrite contamination in solvents .
  • Analytical Screening: Implement LC-MS/MS methods to detect trace nitrosamines at ppm levels, adhering to regulatory guidelines (e.g., EMA, ICH M7) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis steps to avoid inhalation of vapors, as acute toxicity is observed in similar amines (e.g., LD50_{50} data for structural analogs) .
  • Spill Management: Neutralize spills with absorbents (vermiculite) and dispose of as hazardous waste .

Advanced: How can computational modeling predict the biological interactions of this compound with serotonin receptors?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding poses of the (S)-enantiomer with 5-HT receptors (e.g., 5-HT2C_{2C}), leveraging crystallographic receptor structures .
  • QSAR Studies: Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methoxy groups) with receptor affinity .
  • DFT Calculations: Analyze electronic properties (HOMO/LUMO energies) to predict reactivity in biological environments .

Advanced: How do steric and electronic factors influence the reaction pathways of this compound in nucleophilic substitutions?

Answer:

  • Steric Effects: The methyl group on the chiral carbon hinders backside attack in SN_N2 mechanisms, favoring SN_N1 pathways in polar protic solvents .
  • Electronic Effects: Electron-donating groups (e.g., para-methoxy on the phenyl ring) increase amine nucleophilicity, accelerating alkylation reactions. Hammett plots can quantify substituent effects .
  • Kinetic Studies: Use stopped-flow NMR or UV-Vis spectroscopy to measure rate constants under varying conditions (solvent, temperature) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: The compound is prone to hydrolysis in acidic conditions (pH < 3), forming secondary alcohols. Buffered solutions (pH 6–8) in inert solvents (acetonitrile) enhance stability .
  • Thermal Stability: Decomposition occurs above 150°C, detected via TGA-DSC. Store at 2–8°C for long-term preservation .
  • Light Sensitivity: Protect from UV exposure to prevent radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.